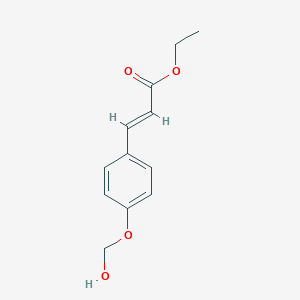

Ethyl hydroxymethoxycinnamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl hydroxymethoxycinnamate, also known as this compound, is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl hydroxymethoxycinnamate undergoes hydrolysis under acidic or basic conditions to yield hydroxymethoxycinnamic acid and ethanol.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and regenerate the carboxylic acid .

-

Conditions : Concentrated H₂SO₄ or HCl in aqueous medium at elevated temperatures (80–100°C).

Base-Promoted Saponification

-

Mechanism : Hydroxide ion attacks the carbonyl, forming a carboxylate salt and ethanol. The reaction is irreversible due to deprotonation of the carboxylic acid .

-

Conditions : NaOH or KOH in aqueous ethanol, room temperature or mild heating.

-

Application : Used to quantify ester content in pharmaceutical formulations .

Transesterification

The ester group reacts with alcohols to form new esters. This is pivotal in synthesizing derivatives for industrial applications.

Catalytic Transesterification

-

Conditions :

-

Example :

-

Mechanism : Acid catalysts protonate the ester carbonyl, enabling nucleophilic substitution by the alcohol .

Enzymatic Transesterification

-

Conditions : Solvent-free, lipase-catalyzed (e.g., Candida antarctica lipase B) at 40–60°C under vacuum .

-

Advantages : Eco-friendly, high selectivity for bulky alcohols like cetyl alcohol .

Grignard Reactions

Grignard reagents (e.g., CH₃MgBr) add to the ester carbonyl, forming tertiary alcohols after acidic workup.

Mechanism

-

Nucleophilic Attack : The Grignard reagent adds to the carbonyl, forming an alkoxide intermediate.

-

Elimination : The intermediate eliminates ethoxide, yielding a ketone.

-

Second Addition : A second equivalent of Grignard reagent adds to the ketone, producing a tertiary alcohol .

-

Example :

this compound + 2 equiv. CH₃MgBr → Tertiary alcohol with hydroxymethoxy-substituted aryl group .

Electrophilic Aromatic Substitution

The electron-donating hydroxymethoxy group directs electrophiles to the ortho and para positions.

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : Nitro derivatives at the para position relative to the hydroxyl group.

Sulfonation

-

Conditions : Fuming H₂SO₄, 50°C.

-

Product : Sulfonic acid derivatives for water-soluble analogs.

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation.

Oxidation to Quinones

-

Conditions : Ag₂O or KMnO₄ in acidic medium.

-

Product : Quinone derivatives, useful in redox-active materials.

Photochemical Reactions

Under UV light, this compound undergoes [2+2] cycloaddition, forming dimeric cyclobutane structures.

-

Application : UV-filtering in sunscreens due to its ability to absorb UV-B radiation .

-

Mechanism : Excited-state reactivity leads to crosslinking, enhancing photostability .

Enzymatic Modifications

Lipases and esterases catalyze selective modifications:

Propriétés

Numéro CAS |

1333-54-6 |

|---|---|

Formule moléculaire |

C12H14O4 |

Poids moléculaire |

222.24 g/mol |

Nom IUPAC |

ethyl (E)-3-[4-(hydroxymethoxy)phenyl]prop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)8-5-10-3-6-11(7-4-10)16-9-13/h3-8,13H,2,9H2,1H3/b8-5+ |

Clé InChI |

DBWZHPLQAQFVRY-VMPITWQZSA-N |

SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OCO |

SMILES isomérique |

CCOC(=O)/C=C/C1=CC=C(C=C1)OCO |

SMILES canonique |

CCOC(=O)C=CC1=CC=C(C=C1)OCO |

Key on ui other cas no. |

1333-54-6 |

Synonymes |

ethyl hydroxymethoxycinnamate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.